molecular formula C8H5ClN2O B8071486 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B8071486
M. Wt: 180.59 g/mol
InChI Key: FJXHSIZXJIQTLW-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a chloro group and a formyl group attached to an imidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-5-formylpyridine with an imidazole derivative in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazo[1,5-a]pyridines.

Scientific Research Applications

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in drug discovery and development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Biological Activity

7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound characterized by a unique fused bicyclic structure comprising an imidazole ring fused to a pyridine ring. This compound, with the molecular formula C9H7ClN2O, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

Structure C9H7ClN2O\text{Structure }\text{C}_9\text{H}_7\text{ClN}_2\text{O}
  • Chloro substituent : Located at the 7th position.
  • Aldehyde group : Located at the 5th position.

These substitutions contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Derivatives of this compound have been shown to inhibit key enzymes involved in bacterial biosynthesis, disrupting bacterial cell function and growth. For instance, studies have demonstrated that certain derivatives effectively target bacterial cell wall synthesis pathways, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cells through specific molecular interactions. A notable study evaluated its derivatives against a panel of 60 cancer cell lines, revealing submicromolar GI50 values across various tumor types including leukemia, lung cancer, and breast cancer . The structure-activity relationship (SAR) analysis indicated that modifications at the chloro and aldehyde positions significantly influenced cytotoxicity.

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes in metabolic pathways crucial for bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Molecular docking studies have suggested that this compound can effectively bind with target proteins involved in disease pathways, leading to inhibition of their activity .

Case Studies

StudyFindings
Antimicrobial Study Derivatives showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 4 µg/mL.
Cancer Cell Line Evaluation Cytotoxic effects were observed with GI50 values ranging from 0.1 to 0.5 µM in various cancer cell lines .
Molecular Docking Analysis Demonstrated binding affinities comparable to known inhibitors of target enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications can enhance or diminish biological activity.

ModificationEffect on Activity
Chloro position variationAlters binding affinity and selectivity towards target enzymes.
Aldehyde group modificationInfluences the induction of apoptosis in cancer cells.

Properties

IUPAC Name

7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXHSIZXJIQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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